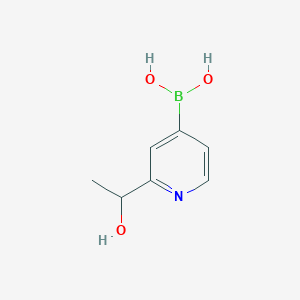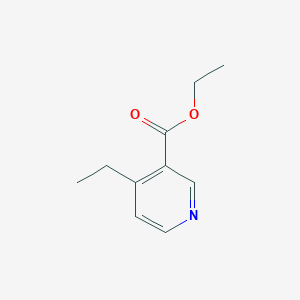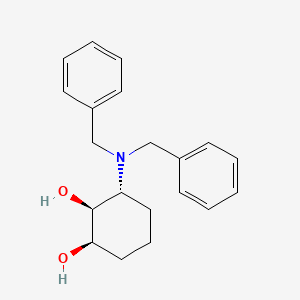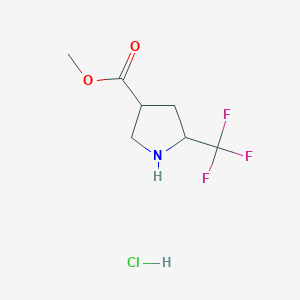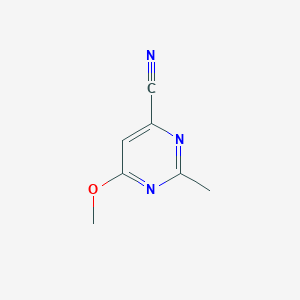![molecular formula C16H13NO5S B13116837 Ethyl11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate5,5-dioxide](/img/structure/B13116837.png)
Ethyl11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate5,5-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate5,5-dioxide is a complex organic compound belonging to the class of dibenzo[b,f][1,4]thiazepines. This compound is characterized by its unique structure, which includes a thiazepine ring fused with two benzene rings, an ethyl ester group, and a carboxylate group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties, particularly as a dopamine receptor antagonist.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate5,5-dioxide typically involves multiple steps:
Formation of the Thiazepine Ring: The initial step involves the cyclization of a suitable precursor to form the thiazepine ring. This can be achieved through the reaction of a dibenzylamine derivative with a sulfur-containing reagent under acidic conditions.
Introduction of the Oxo Group:
Esterification: The carboxylate group is introduced through esterification reactions, where the carboxylic acid derivative is reacted with ethanol in the presence of a catalyst like sulfuric acid.
Final Modifications: The final steps may involve purification and crystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Ethyl11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate5,5-dioxide can undergo further oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s pharmacological properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sulfuric acid for esterification, palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and various substituted analogs, each with potentially different pharmacological activities.
Scientific Research Applications
Ethyl11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate5,5-dioxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules, particularly proteins and enzymes.
Medicine: Explored for its potential as a therapeutic agent, especially as a dopamine receptor antagonist, which could be useful in treating neurological disorders such as schizophrenia and bipolar disorder.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other pharmacologically active compounds.
Mechanism of Action
The compound exerts its effects primarily through interaction with dopamine receptors. It acts as an antagonist, binding to the dopamine D2 receptor and inhibiting its activity. This inhibition can modulate neurotransmitter release and has implications for treating disorders characterized by dopamine dysregulation. The molecular pathways involved include the inhibition of cyclic AMP production and the modulation of downstream signaling cascades.
Comparison with Similar Compounds
Similar Compounds
11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine: Lacks the ethyl ester group and may have different pharmacological properties.
Dibenzo[b,f][1,4]thiazepine-8-carboxylate: Similar structure but without the oxo group, leading to different reactivity and biological activity.
Ethyl 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate: Similar but without the 5,5-dioxide modification, which can affect its chemical stability and reactivity.
Uniqueness
Ethyl11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate5,5-dioxide is unique due to its specific structural features, including the ethyl ester group and the 5,5-dioxide modification. These features contribute to its distinct pharmacological profile and make it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H13NO5S |
|---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
ethyl 6,11,11-trioxo-5H-benzo[b][1,4]benzothiazepine-3-carboxylate |
InChI |
InChI=1S/C16H13NO5S/c1-2-22-16(19)10-7-8-14-12(9-10)17-15(18)11-5-3-4-6-13(11)23(14,20)21/h3-9H,2H2,1H3,(H,17,18) |
InChI Key |
GFKMVZXMOIFTRF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)S(=O)(=O)C3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


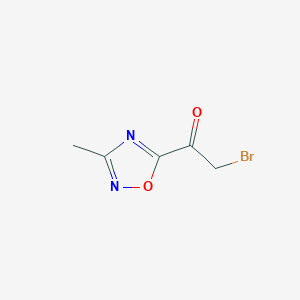
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-sulfanylpropanoic acid](/img/structure/B13116759.png)
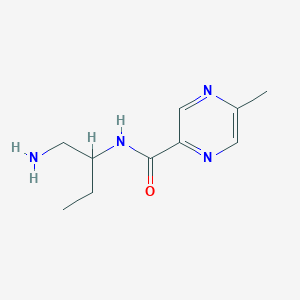
![tert-Butyl3-isopropyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13116776.png)
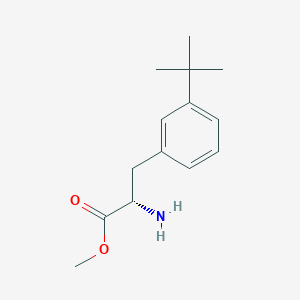
![(2S,4R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13116781.png)
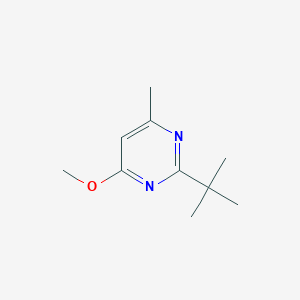
![5,6-Dimethyl-2,3-dihydro-1H-benzo[d]imidazol-2-amine](/img/structure/B13116787.png)
